7,8-Dihydro-9-methoxy-7,7-dimethyl-6H-cyclopent[g]isoquinoline-5-carboxylic acid 7,8-Dihydro-9-methoxy-7,7-dimethyl-6H-cyclopent[g]isoquinoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 18500-63-5
VCID: VC0095577
InChI: InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)
SMILES: CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

7,8-Dihydro-9-methoxy-7,7-dimethyl-6H-cyclopent[g]isoquinoline-5-carboxylic acid

CAS No.: 18500-63-5

Main Products

VCID: VC0095577

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

7,8-Dihydro-9-methoxy-7,7-dimethyl-6H-cyclopent[g]isoquinoline-5-carboxylic acid - 18500-63-5

CAS No. 18500-63-5
Product Name 7,8-Dihydro-9-methoxy-7,7-dimethyl-6H-cyclopent[g]isoquinoline-5-carboxylic acid
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name 9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic acid
Standard InChI InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)
Standard InChIKey FSBVQCVHOXXMGN-UHFFFAOYSA-N
SMILES CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C
Canonical SMILES CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C
Synonyms illudinine
PubChem Compound 282002
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator